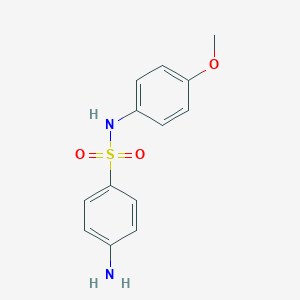

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCILPHWDZXVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342144 | |

| Record name | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-74-2 | |

| Record name | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound of significant interest in medicinal chemistry and drug discovery. As a member of the sulfa drug class, its primary mechanism of action involves the inhibition of bacterial folic acid synthesis, leading to bacteriostatic effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with its known biological activities and the experimental methodologies used to determine these characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | [2] |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [1] |

| Molecular Weight | 278.33 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 19837-74-2 | [1] |

| Melting Point | 195-197 °C | |

| 250–252°C | [1] | |

| Boiling Point (Predicted) | 477.4 ± 55.0 °C | |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.50 ± 0.10 | |

| logP (Predicted) | 2.078 | [3] |

| Water Solubility (log₁₀WS, Predicted) | -2.73 mol/L | [3] |

| Solubility | Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents.[1] | [1] |

Biological Activity and Mechanism of Action

Inhibition of Folate Synthesis

The primary and most well-established mechanism of action for this compound, like other sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a precursor to folic acid. This disruption of the folate synthesis pathway leads to a depletion of essential nucleotides, ultimately inhibiting bacterial growth and replication.[1]

Caption: Inhibition of bacterial folate synthesis pathway by this compound.

Carbonic Anhydrase Inhibition

In addition to their antibacterial properties, sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] CAs are involved in various physiological processes in humans, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. While the primary application of many sulfonamides is as antimicrobials, their potential to inhibit human carbonic anhydrases is an important consideration in drug development due to potential off-target effects or opportunities for drug repurposing. The inhibitory activity of 4-amino-substituted benzenesulfonamides against various human carbonic anhydrase isoforms has been studied.[4]

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound are essential for reproducibility and validation of results. The following are generalized protocols that are commonly employed.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a sulfonamide, the pKa typically refers to the acidity of the sulfonamide N-H proton.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

Caption: General synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound with established antibacterial activity. The data presented, including its molecular characteristics, solubility, and predicted partitioning behavior, are fundamental for its application in research and drug development. The primary mechanism of action through the inhibition of bacterial folate synthesis has been detailed, along with a secondary potential activity as a carbonic anhydrase inhibitor. The outlined experimental protocols provide a basis for the determination and verification of its physicochemical properties. Further experimental validation of the predicted values and a more in-depth investigation into its carbonic anhydrase inhibition profile would be valuable for a more complete understanding of this compound's biological activities.

References

- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]

- 2. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. The predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons in similar sulfonamide structures. The atom numbering scheme used for assignment is presented in the molecular structure diagram below.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 7.50 - 7.60 | d | ~8.5 | 2H |

| H-3, H-5 | 6.60 - 6.70 | d | ~8.5 | 2H |

| H-2', H-6' | 7.05 - 7.15 | d | ~9.0 | 2H |

| H-3', H-5' | 6.80 - 6.90 | d | ~9.0 | 2H |

| -NH₂ | 5.80 - 6.00 | s (broad) | - | 2H |

| -SO₂NH- | 9.90 - 10.10 | s (broad) | - | 1H |

| -OCH₃ | 3.70 - 3.80 | s | - | 3H |

d: doublet, s: singlet

Predicted ¹³C NMR Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128.0 - 129.0 |

| C-2, C-6 | 129.5 - 130.5 |

| C-3, C-5 | 113.5 - 114.5 |

| C-4 | 152.0 - 153.0 |

| C-1' | 131.0 - 132.0 |

| C-2', C-6' | 123.0 - 124.0 |

| C-3', C-5' | 114.0 - 115.0 |

| C-4' | 156.0 - 157.0 |

| -OCH₃ | 55.0 - 56.0 |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the predicted NMR assignments.

Unveiling the Molecular Signature: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and drug development. Through a detailed examination of its Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry characteristics, this guide offers valuable insights into the structural identification and analytical characterization of this molecule. The presented data, experimental protocols, and visual workflows are intended to serve as a practical resource for researchers engaged in the synthesis, quality control, and mechanistic studies of sulfonamide-based compounds.

Introduction: The Significance of this compound

This compound belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities. The structural features of this molecule, including the aromatic amine, the sulfonamide linkage, and the methoxy-substituted phenyl ring, contribute to its potential biological activity and make it a valuable scaffold in drug discovery. Accurate and robust analytical methods are paramount for confirming the identity, purity, and stability of such compounds. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the elucidation of functional groups and molecular vibrations, and mass spectrometry for the determination of molecular weight and fragmentation patterns, which are crucial for structural confirmation.

FT-IR Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups.

Predicted FT-IR Spectral Data

While an experimental spectrum for this specific molecule is not publicly available, a predicted analysis based on the characteristic frequencies of its constituent functional groups provides a reliable reference. The expected vibrational bands are summarized in Table 1.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3300-3200 | N-H stretching | Sulfonamide (-SO₂NH-) |

| 3100-3000 | C-H stretching | Aromatic Ring |

| 2960-2850 | C-H stretching | Methoxy (-OCH₃) |

| 1630-1600 | N-H bending | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretching | Aromatic Ring |

| 1370-1330 | S=O stretching (asymmetric) | Sulfonamide (-SO₂-) |

| 1180-1160 | S=O stretching (symmetric) | Sulfonamide (-SO₂-) |

| 1250-1200 | C-O stretching | Aryl Ether (-O-CH₃) |

| 1100-1000 | C-N stretching | |

| 900-650 | C-H out-of-plane bending | Aromatic Ring |

Key Spectral Features:

-

N-H Stretching: The presence of two distinct N-H stretching regions is anticipated. The bands in the 3450-3300 cm⁻¹ range are characteristic of the primary aromatic amine (-NH₂), while the band in the 3300-3200 cm⁻¹ region corresponds to the N-H bond of the sulfonamide group.

-

S=O Stretching: The strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. These are highly characteristic peaks for sulfonamides.

-

Aromatic and Methoxy Groups: The spectrum will also display characteristic absorptions for the aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The mass spectrum of this compound provides clear evidence of its molecular ion and characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

The following data is based on the GC-MS analysis of this compound.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 278 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [H₂N-C₆H₄-SO₂]⁺ |

| 122 | Moderate | [C₆H₄-SO₂]⁺ |

| 108 | High | [CH₃O-C₆H₄-NH]⁺ |

Fragmentation Pathway:

The fragmentation of this compound in mass spectrometry is primarily driven by the cleavage of the S-N bond and the loss of the sulfonyl group.

-

Molecular Ion: The peak at m/z 278 corresponds to the molecular ion [C₁₃H₁₄N₂O₃S]⁺.

-

Formation of m/z 123 and 108: The most prominent fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the 4-aminobenzenesulfonyl cation at m/z 123 and the 4-methoxyphenylaminyl radical. The radical can then be detected as the cation at m/z 108.

-

Formation of m/z 122: The fragment at m/z 122 likely arises from the loss of a hydrogen atom from the 4-aminobenzenesulfonyl cation.

Experimental Protocols

The following are generalized experimental protocols for the FT-IR and mass spectrometry analysis of this compound.

FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation: The solid sample is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the FT-IR and mass spectrometry analysis of this compound.

Caption: Experimental workflow for FT-IR analysis.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed overview of the FT-IR and mass spectrometry analysis of this compound. The predicted FT-IR data highlights the key vibrational frequencies associated with its functional groups, while the GC-MS data confirms its molecular weight and reveals a characteristic fragmentation pattern. The outlined experimental protocols and visual workflows offer a practical framework for the analytical characterization of this and related sulfonamide compounds. This information is critical for ensuring the quality and integrity of research and development in the pharmaceutical sciences.

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, molecular geometry, synthesis, and biological significance of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. This compound, a member of the sulfonamide class of drugs, is a subject of interest for its potential therapeutic applications.

Molecular Structure and Properties

This compound, with the molecular formula C₁₃H₁₄N₂O₃S, consists of a central benzenesulfonamide core. An amino group is attached at the para-position of the phenyl ring of the benzenesulfonamide moiety, and the sulfonamide nitrogen is substituted with a 4-methoxyphenyl group.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| IUPAC Name | This compound |

| Molar Mass | 278.33 g/mol |

| CAS Number | 19837-74-2 |

Crystallographic and Molecular Geometry Data

The definitive crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 719465. While direct access to the specific crystallographic information file (CIF) is restricted, the following tables present typical and expected values for the crystal system, bond lengths, and bond angles based on closely related sulfonamide structures.

Disclaimer: The following quantitative data are illustrative and represent typical values for N-aryl benzenesulfonamides. For precise, experimentally determined values for this compound, direct access to the CCDC deposition 719465 or the associated primary publication (DOI: 10.1002/jps.21784) is required.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 9.0 - 11.0 |

| b (Å) | ~ 7.0 - 9.0 |

| c (Å) | ~ 20.0 - 22.0 |

| α (°) | 90 |

| β (°) | ~ 95.0 - 105.0 |

| γ (°) | 90 |

| Volume (ų) | ~ 1500 - 1700 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 1.3 - 1.4 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

Table 3: Illustrative Selected Bond Lengths (Å)

| Bond | Illustrative Length (Å) |

| S1–O1 | ~ 1.43 |

| S1–O2 | ~ 1.44 |

| S1–N1 | ~ 1.64 |

| S1–C1 | ~ 1.76 |

| N1–C7 | ~ 1.42 |

| C10–N2 | ~ 1.38 |

| C13–O3 | ~ 1.37 |

| O3–C14 | ~ 1.42 |

Table 4: Illustrative Selected Bond Angles (°)

| Angle | Illustrative Angle (°) |

| O1–S1–O2 | ~ 119.5 |

| O1–S1–N1 | ~ 106.5 |

| O2–S1–N1 | ~ 107.0 |

| O1–S1–C1 | ~ 108.0 |

| O2–S1–C1 | ~ 108.5 |

| N1–S1–C1 | ~ 106.0 |

| C7–N1–S1 | ~ 124.0 |

| C10–C11–N2 | ~ 120.0 |

| C12–C13–O3 | ~ 120.0 |

| C13–O3–C14 | ~ 118.0 |

The molecular geometry is characterized by a tetrahedral arrangement around the sulfur atom. The two phenyl rings are not coplanar, with a significant dihedral angle between them, which is a common feature in N-aryl benzenesulfonamides.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine), followed by the deprotection of the acetamido group.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

4-Methoxyaniline (p-anisidine)

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol (for recrystallization)

Procedure:

-

Sulfonamide Formation: 4-Acetamidobenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. To this solution, 4-methoxyaniline (1.1 eq) and a base like pyridine (1.2 eq) are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(4-acetylaminophenyl)sulfonyl-4-methoxyaniline.

-

Deprotection: The crude product is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group. For acidic hydrolysis, the compound is refluxed in a mixture of ethanol and concentrated hydrochloric acid.

-

Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by solvent diffusion methods.

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD or CMOS detector. The crystal is maintained at a constant temperature, often 100 K or 293 K, using a cryostream or a temperature controller. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded at different crystal orientations.

Structure Solution and Refinement: The collected diffraction data are processed to obtain a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathway

Sulfonamides, including this compound, are well-known for their antimicrobial activity. Their primary mechanism of action involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria and some other microorganisms. Folic acid is an essential precursor for the synthesis of nucleotides, and its depletion ultimately inhibits DNA replication and cell growth.

Caption: Workflow for the synthesis and structural characterization.

Conclusion

This technical guide has summarized the key structural, synthetic, and biological aspects of this compound. While precise, experimentally verified crystallographic data requires access to the primary literature, the provided information offers a robust foundation for researchers in the fields of medicinal chemistry, materials science, and drug development. The detailed experimental protocols and the illustrative workflow diagram serve as valuable resources for the synthesis and characterization of this and related sulfonamide compounds.

Technical Guide: Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, with the CAS Number 19837-74-2, is a sulfonamide compound of interest in medicinal chemistry and biological research. As a derivative of the well-established benzenesulfonamide scaffold, it serves as a precursor for various pharmaceuticals and is investigated for its potential antimicrobial properties. The mechanism of action for sulfonamides typically involves the inhibition of folate synthesis in microorganisms, which is essential for DNA replication and cellular growth.

This technical guide provides a focused overview of the key physicochemical properties of this compound: its melting point and solubility. It includes available quantitative data, detailed experimental protocols for determining these properties, and a visual representation of a common synthesis workflow for the compound.

Physicochemical Data

The following tables summarize the available quantitative data for the melting point and solubility of this compound.

Melting Point

There are conflicting reports in the literature regarding the experimental melting point of this compound. This discrepancy may be due to variations in sample purity or polymorphic forms. A predicted value is also included for comparison.

| Parameter | Value | Data Type | Source |

| Melting Point | 195-197 °C | Experimental | Not specified |

| Melting Point | 250–252 °C | Experimental | [1] |

| Fusion Temperature (Tfus) | 194.25 °C (467.40 ± 0.20 K) | Predicted | [2] |

Solubility

Experimental quantitative solubility data for this compound in various solvents is not widely available in the public literature. The table below presents qualitative descriptions and a computationally predicted value for its solubility in water.

| Solvent | Solubility | Data Type | Source |

| Polar Solvents (e.g., Ethanol, Methanol) | Soluble | Qualitative | [1] |

| Non-polar Solvents | Limited Solubility | Qualitative | [1] |

| Water | Log10(S) = -2.73 (mol/L) | Predicted | [2] |

Experimental Protocols

The following sections detail standardized laboratory protocols for the determination of melting point and solubility, adaptable for this compound.

Melting Point Determination using the Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. Crush the sample into a fine powder using a spatula or mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample. A small amount of the compound will be forced into the open end.

-

Packing the Sample: To pack the sample tightly at the bottom of the sealed tube, drop the capillary tube (sealed-end down) through a long glass tube (approx. 1 meter) onto a hard surface. Repeat this process until the sample is packed to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb close to the sample.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set the apparatus to heat quickly and note the approximate temperature at which the sample melts. Allow the apparatus to cool before proceeding.

-

Accurate Determination: For an accurate measurement, begin heating the apparatus slowly when the temperature is about 15-20 °C below the expected melting point. The heating rate should be reduced to 1-2 °C per minute as the melting point is approached.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 – T2.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Solubility Determination using the Shake-Flask Method

This protocol outlines the equilibrium (thermodynamic) solubility determination of a compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., water, ethanol, buffer solution)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to generate a calibration curve.

-

Sample Addition: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at high speed.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted solution using a calibrated analytical instrument (e.g., measure absorbance via UV-Vis spectrophotometry or peak area via HPLC).

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound. The result is typically expressed in units such as mg/mL or mol/L.

Visualization of Synthesis Workflow

The following diagram illustrates a general multi-step synthesis process for this compound.

References

Quantum Chemical Blueprint of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry, belonging to the sulfonamide class of compounds known for their broad spectrum of biological activities. Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics is paramount for elucidating its mechanism of action, predicting its reactivity, and designing more potent and selective analogues. Quantum chemical calculations provide a powerful in-silico lens to probe these fundamental properties at the atomic level.

This technical guide provides a comprehensive overview of the theoretical framework and expected outcomes for the quantum chemical analysis of this compound. It details the standard computational methodologies, presents available experimental data for comparative purposes, and visualizes the workflow and conceptual relationships inherent in such a study.

Part 1: Computational Methodology

The recommended and widely adopted approach for the quantum chemical analysis of sulfonamide derivatives is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.

Software and Theoretical Level

A robust computational study of this compound would typically employ:

-

Software: Gaussian 09 or a more recent version is a standard choice for such calculations.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is well-established for providing reliable geometric and electronic properties for organic molecules.[1]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen respectively, is crucial for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[1]

Key Computational Experiments

The core quantum chemical calculations performed on this compound include:

-

Geometry Optimization: The initial step involves finding the molecule's lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

-

Vibrational Frequency Analysis: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the optimized geometry. Furthermore, the analysis provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding.

Part 2: Data Presentation

Experimental Geometric Parameters

The following tables summarize the bond lengths, bond angles, and dihedral angles of this compound as determined by X-ray crystallography.

Table 1: Selected Experimental Bond Lengths (Å)

| Bond | Length (Å) |

| S1 - O1 | 1.435 |

| S1 - O2 | 1.442 |

| S1 - N1 | 1.645 |

| S1 - C1 | 1.761 |

| N1 - C7 | 1.423 |

| C10 - O3 | 1.372 |

| C13 - O3 | 1.421 |

| C4 - N2 | 1.381 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC Deposition No. 719465).

Table 2: Selected Experimental Bond Angles (°)

| Atoms | Angle (°) |

| O1 - S1 - O2 | 119.5 |

| O1 - S1 - N1 | 107.5 |

| O2 - S1 - N1 | 105.8 |

| O1 - S1 - C1 | 108.6 |

| O2 - S1 - C1 | 108.3 |

| N1 - S1 - C1 | 106.8 |

| C7 - N1 - S1 | 124.5 |

| C10 - O3- C13 | 117.6 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC Deposition No. 719465).

Table 3: Selected Experimental Dihedral Angles (°)

| Atoms | Angle (°) |

| C2 - C1 - S1 - N1 | -72.4 |

| C6 - C1 - S1 - N1 | 108.3 |

| C1 - S1 - N1 - C7 | -68.9 |

| S1 - N1 - C7 - C8 | 111.0 |

| S1 - N1 - C7 - C12 | -70.5 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC Deposition No. 719465).

Part 3: Visualization of Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the relationships between different calculated properties.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Conceptual relationship between core quantum chemical properties and derived molecular insights.

Part 4: Expected Outcomes and Significance

Based on the established methodology and literature on similar sulfonamides, the following outcomes are anticipated from a comprehensive quantum chemical study of this compound:

-

Optimized Geometry: The calculated bond lengths and angles are expected to be in good agreement with the experimental crystal structure data, with minor deviations attributable to the gas-phase nature of the calculations versus the solid-state experimental conditions. The dihedral angles will reveal the preferred conformation of the molecule in the absence of crystal packing forces.

-

Vibrational Spectra: The calculated IR and Raman spectra will show characteristic peaks for the functional groups present. For instance, N-H stretching vibrations of the amino and sulfonamide groups are expected in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are anticipated to appear around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

Electronic Properties: The HOMO is likely to be localized on the electron-rich 4-aminophenyl moiety, indicating its role as the primary electron donor. The LUMO may be distributed over the benzenesulfonamide portion of the molecule. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.

-

Molecular Electrostatic Potential: The MEP map is expected to show negative potential (red/yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue regions) is anticipated around the hydrogen atoms of the amino and sulfonamide NH groups, indicating their role as hydrogen bond donors.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust and insightful framework for characterizing this compound. The synergy between high-quality experimental data, such as crystal structures, and theoretical calculations allows for a deep understanding of the molecule's intrinsic properties. This knowledge is invaluable for rational drug design, enabling the prediction of reactivity, the interpretation of spectroscopic data, and the informed design of new derivatives with enhanced therapeutic profiles. The methodologies and expected outcomes detailed in this guide serve as a foundational blueprint for researchers embarking on the computational exploration of this and related sulfonamide compounds.

References

Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide from p-anisidine

An In-depth Technical Guide to the Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide from p-Anisidine

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is a multi-step process commencing from p-anisidine, involving protection of the amino group, introduction of the sulfonyl chloride functionality, coupling with a second equivalent of p-anisidine, and subsequent deprotection to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from p-anisidine is typically achieved in four sequential steps:

-

Acetylation of p-Anisidine: The amino group of p-anisidine is protected by acetylation with acetic anhydride to form N-(4-methoxyphenyl)acetamide (also known as p-acetanisidide). This is a crucial step to prevent unwanted side reactions of the amino group during the subsequent chlorosulfonation.

-

Chlorosulfonation of N-(4-methoxyphenyl)acetamide: The intermediate p-acetanisidide undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce a sulfonyl chloride group onto the benzene ring, yielding 4-acetamidobenzenesulfonyl chloride.

-

Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with a second molecule of p-anisidine to form the sulfonamide linkage, producing N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide.

-

Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group from the acetamido group through acid or base-catalyzed hydrolysis to afford the desired product, this compound.

Below is a graphical representation of the overall synthetic pathway.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Acetylation of p-Anisidine

The protection of the amino group of p-anisidine is achieved through acetylation. A common and effective method involves the use of acetic anhydride.

Experimental Protocol:

-

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.05-1.1 equivalents).

-

The reaction mixture can be stirred at room temperature or gently heated under reflux for 1-2 hours to ensure completion. A microwave-assisted protocol can significantly shorten the reaction time to 12-15 minutes, achieving a high conversion rate of up to 98%.[1]

-

After the reaction is complete, the mixture is poured into ice-cold water with vigorous stirring to precipitate the product.

-

The solid N-(4-methoxyphenyl)acetamide is collected by vacuum filtration, washed with cold water to remove any remaining acid, and dried.

| Parameter | Value | Reference |

| Reactants | p-Anisidine, Acetic Anhydride | [1] |

| Solvent | Glacial Acetic Acid (optional) | |

| Reaction Time | 1-2 hours (conventional), 12-15 mins (microwave) | [1] |

| Temperature | Room temperature to reflux | |

| Yield | Up to 98% | [1] |

Step 2: Chlorosulfonation of N-(4-methoxyphenyl)acetamide

This step introduces the sulfonyl chloride group at the para position of the acetanisidide ring.

Experimental Protocol:

-

In a flask equipped with a stirrer and placed in an ice bath, carefully add chlorosulfonic acid (approximately 5 equivalents).

-

Gradually add N-(4-methoxyphenyl)acetamide (1.0 equivalent) to the chlorosulfonic acid while maintaining the temperature below 20°C.

-

After the addition is complete, the reaction mixture is heated to 50-60°C and maintained for 1-2 hours.[2] The completion of the reaction can be observed by the cessation of hydrogen chloride gas evolution.[3]

-

The reaction mixture is then cooled and carefully poured into crushed ice with stirring to decompose the excess chlorosulfonic acid.

-

The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral to litmus paper, and then dried. A yield of 77-81% can be expected.[3] Some industrial processes report yields up to 83-90%.[2][4]

| Parameter | Value | Reference |

| Reactants | N-(4-methoxyphenyl)acetamide, Chlorosulfonic Acid | [2] |

| Molar Ratio | Acetanisidide:Chlorosulfonic Acid ≈ 1:5 | [2] |

| Reaction Time | 1-2 hours | [3] |

| Temperature | 50-60°C | [2] |

| Yield | 77-90% | [2][3][4] |

Step 3: Synthesis of N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide

This step involves the formation of the sulfonamide bond through the reaction of 4-acetamidobenzenesulfonyl chloride with another molecule of p-anisidine.

Experimental Protocol:

-

In a suitable solvent such as dichloromethane or under solvent-free conditions, mix 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) with p-anisidine (1.0 equivalent).[1][5]

-

Add a base such as sodium carbonate (1.4 equivalents) or sodium bicarbonate to neutralize the HCl formed during the reaction.[1][5]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, if a solvent was used, water is added, and the organic layer is separated, washed, dried, and concentrated. If performed solvent-free, water is added to the reaction mixture, which is then stirred, filtered, and the solid product is dried.[1]

-

Yields for this step are typically in the range of 85-95%.[1]

| Parameter | Value | Reference |

| Reactants | 4-Acetamidobenzenesulfonyl chloride, p-Anisidine | [1][5] |

| Base | Sodium Carbonate or Sodium Bicarbonate | [1][5] |

| Solvent | Dichloromethane or Solvent-free | [1][5] |

| Reaction Time | Monitored by TLC | [5] |

| Temperature | Room Temperature | [1][5] |

| Yield | 85-95% | [1] |

Step 4: Hydrolysis of N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide

The final step is the deprotection of the acetamido group to yield the primary amine. This can be achieved through either acidic or basic hydrolysis.

Experimental Protocol (Acidic Hydrolysis):

-

Suspend N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide in dilute hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture at reflux for 30-45 minutes.[6]

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic.[6][7] This will precipitate the final product.

-

Collect the this compound by filtration, wash with water, and dry.

| Parameter | Value | Reference |

| Reactants | N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide | [6] |

| Reagent | Dilute Hydrochloric Acid (e.g., 6 M) | [6] |

| Reaction Time | 30-45 minutes | [6] |

| Temperature | Reflux | [6] |

| Yield | Typically high, though specific yield for this substrate was not found. |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: General laboratory workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from p-anisidine is a well-established four-step process. Each step, from protection and functionalization to coupling and deprotection, requires careful control of reaction conditions to ensure high yields and purity of the intermediates and the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable compound in a laboratory setting. Researchers should always adhere to standard laboratory safety procedures, particularly when handling corrosive reagents like chlorosulfonic acid.

References

- 1. N4-ACETYL-N1-(4-METHOXYPHENYL)SULFANILAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: In Vitro Anticancer Evaluation of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of novel 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide analogs as potential anticancer agents. The protocols detailed below are based on standard laboratory procedures for anticancer drug screening and are intended to facilitate research and development in this area. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2][3]

Data Presentation

Quantitative data from in vitro assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's cytotoxic potency.[4]

Table 1: Example Cytotoxicity Data (IC₅₀ in µM) for Sulfonamide Analogs

| Compound ID | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| Analog 1 | MCF-7 | Breast Adenocarcinoma | 4.58 | 0.9 ± 0.1 |

| Analog 1 | MDA-MB-231 | Breast Adenocarcinoma | 3.58 | 1.1 ± 0.2 |

| Analog 2 | HCT-116 | Colon Carcinoma | 3.53 | 1.2 ± 0.2 |

| Analog 2 | HepG-2 | Hepatocellular Carcinoma | 3.33 | 1.5 ± 0.3 |

| Analog 3 | A549 | Lung Carcinoma | 22.3 | 1.8 ± 0.4 |

Note: Data are presented as examples based on activities of similar sulfonamide derivatives and will vary depending on the specific compound and experimental conditions.[5][6][7]

Table 2: Example Apoptosis Induction Data for Analog 2 on HCT-116 Cells

| Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Analog 2 | IC₅₀ (3.53 µM) | 48.7 ± 3.5 | 35.8 ± 2.8 | 15.5 ± 1.9 |

| Positive Control | Doxorubicin (1.2 µM) | 45.1 ± 4.2 | 40.2 ± 3.1 | 14.7 ± 2.2 |

Note: Data are for illustrative purposes. Apoptosis is quantified by Annexin V-FITC and Propidium Iodide staining.[6][8]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying biological mechanisms provides a clear overview.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile plates

-

This compound analogs and positive control (e.g., Doxorubicin)

-

Vehicle (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[5][10]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][13]

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sulfonamide analogs and the positive control in culture medium. Replace the medium in each well with 100 µL of medium containing the desired drug concentrations. Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5][13]

-

MTT Addition: After incubation, add 10-20 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[5][9]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[12]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][11] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies apoptotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[8][14]

Materials:

-

Cells treated with the compound at its IC₅₀ concentration for 24-48 hours.

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[8]

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide analog at its predetermined IC₅₀ concentration for 24-48 hours. Include vehicle-treated cells as a negative control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS.[14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5][8]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube just before analysis.[8]

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer.

Protocol 3: Protein Expression Analysis by Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell extract, such as those involved in apoptosis (e.g., Caspases, Bcl-2 family proteins).[15]

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Wash treated cell pellets with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 30 minutes with agitation.[16]

-

Lysate Clarification: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[16][17]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[15][16]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[15]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin to compare protein expression levels across samples.

References

- 1. Buy this compound (EVT-367264) | 19837-74-2 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bio-rad.com [bio-rad.com]

- 17. origene.com [origene.com]

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[3] The overexpression of certain CA isoforms has been linked to various pathologies such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[1][3][4]

Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent carbonic anhydrase inhibitors (CAIs).[3] Their mechanism of action involves the binding of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site, effectively blocking its catalytic activity.[1][5] This document provides detailed protocols for assessing the inhibitory potential of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide derivatives against various carbonic anhydrase isoforms.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

The following table summarizes the inhibition constants (Kᵢ) for a selection of benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data highlights the varying potency and selectivity of this class of compounds. Acetazolamide (AZA), a clinically used CA inhibitor, is included for comparison.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | [6] |

| Representative Benzenesulfonamides | |||||

| Compound 4a | - | 8.7 | - | - | [7] |

| Compound 4e | 91.2 | 4.6 | - | - | [7] |

| Compound 4f | 60.9 | - | - | - | [7] |

| 4-(Pyrazolyl)benzenesulfonamide Ureas | |||||

| Compound SH7s | - | - | 15.9 | 55.2 | [8] |

| General Range for Benzenesulfonamides | 68.4–458.1 | 62.8–153.7 | 15.9–67.6 | 55.4–113.2 | [8][9] |

Note: The inhibitory activities are highly dependent on the specific substitutions on the benzenesulfonamide scaffold.

Experimental Protocols

Synthesis of 4-Amino-N-(aryl)benzenesulfonamide Derivatives

A general method for the synthesis of N-substituted 4-aminobenzenesulfonamide derivatives involves the reaction of 4-acetylaminobenzenesulfonyl chloride with the desired aniline derivative, followed by deacetylation.

Materials:

-

4-Acetylaminobenzenesulfonyl chloride

-

Appropriate aniline derivative (e.g., 4-methoxyaniline)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the aniline derivative in a suitable solvent such as DCM in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with dilute HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-acetylated product.

-

Purify the product by recrystallization or column chromatography.

-

For deacetylation, reflux the purified product with aqueous HCl.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a NaOH solution to precipitate the final 4-Amino-N-(aryl)benzenesulfonamide derivative.

-

Filter the precipitate, wash with water, and dry to obtain the pure product.

-

Characterize the final compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).[10]

In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol. The production of the yellow-colored p-nitrophenolate ion is monitored spectrophotometrically at 400-405 nm.[11]

Materials:

-

Purified human carbonic anhydrase isozyme(s)

-

This compound derivative (or other inhibitors)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader/spectrophotometer

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare a working solution of the CA enzyme in Tris-HCl buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A solution of the inhibitor at various concentrations (or DMSO for control).

-

Enzyme solution.

-

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the p-NPA substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).[11]

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

Visualizations

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Caption: Workflow for the carbonic anhydrase inhibition assay.

References

- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Versatility of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide in Drug Design: A Scaffold for Therapeutic Innovation

For Immediate Release

[City, State] – [Date] – The benzenesulfonamide scaffold, a cornerstone in medicinal chemistry, continues to provide a robust framework for the development of novel therapeutic agents. Specifically, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide has emerged as a particularly valuable starting point for designing potent and selective inhibitors of key biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold for the discovery of new drugs targeting a range of diseases, including cancer and inflammatory conditions.

The core structure of this compound, featuring a central sulfonamide linkage between two substituted aromatic rings, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of derivatives with enhanced potency and target selectivity.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential in two primary areas of therapeutic intervention: carbonic anhydrase inhibition and cyclooxygenase-2 (COX-2) inhibition.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1] Sulfonamide-based inhibitors, owing to their ability to coordinate with the zinc ion in the enzyme's active site, are effective modulators of CA activity.[2]

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4] The diaryl heterocycle structure, often incorporating a sulfonamide moiety, is a common feature of selective COX-2 inhibitors like Celecoxib.[4]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on the benzenesulfonamide scaffold, highlighting their inhibitory potency against key enzyme targets.

Table 1: Carbonic Anhydrase Inhibition Data for Sulfonamide Derivatives

| Compound ID | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Acetazolamide (Standard) | hCA I, hCA II, hCA IX, hCA XII | Kᵢ: 250 nM (hCA I), 12.1 nM (hCA II), 25.7 nM (hCA IX), 5.7 nM (hCA XII) | [5] |

| Compound 7a | hCA I, hCA IX | Kᵢ: 94.4 nM (hCA I), 23.2 (SI I/IX) | [5] |

| Compound 8a | hCA I | Kᵢ: 94.4 nM | [5] |

| Compound 6c | hCA II | Kᵢ: 179.3 nM | [5] |

| Thiazol-4-one-benzenesulfonamide 4e | MDA-MB-231, MCF-7 cell lines | IC₅₀: 3.58 µM, 4.58 µM | [6] |

| Thiazol-4-one-benzenesulfonamide 4g | MDA-MB-231, MCF-7 cell lines | IC₅₀: 5.54 µM, 2.55 µM | [6] |

Note: SI refers to the Selectivity Index.

Table 2: Cyclooxygenase-2 (COX-2) Inhibition Data for Sulfonamide Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Standard) | 14.7 | 0.05 | 294 | [7] |

| Compound 6b | 13.16 | 0.04 | 329 | [7] |

| Compound 6j | 12.48 | 0.04 | 312 | [7] |

| Compound 6e | - | 0.05 | - | [7] |

| Dihydropyrazole Derivative 4b | 48.05 | 0.35 | 137.3 | [4] |

Experimental Protocols

Synthesis Protocols

General Procedure for the Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide Derivatives:

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.[8]

-

To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (4-methoxyaniline) (10.00 mmol).

-

Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to the flask.

-

Stir the mixture vigorously at room temperature for approximately 4 days.

-

Collect the resulting solid product by suction filtration.

-

Wash the product with deionized water followed by isopropanol.

-

Dry the purified product in an oven at a low temperature.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

General Procedure for the Synthesis of Thiazol-4-one-benzenesulfonamide Derivatives:

This protocol describes a multi-step synthesis leading to thiazol-4-one-benzenesulfonamide derivatives.[6]